10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid
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Overview
Description
The compound “US10150740, Example 9” is a small molecular drug known for its potential therapeutic applications. It is a derivative of 6,7-dihydropyrido[2,1-A]phthalazin-2-ones and has been studied for its efficacy in the treatment and prophylaxis of hepatitis B virus infection . The compound’s structure includes a pyrido[2,1-a]phthalazine core, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10150740, Example 9” involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[2,1-a]phthalazine Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are essential for enhancing the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of “US10150740, Example 9” would involve scaling up the synthetic route while ensuring consistency and quality. This includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation: Automated systems are employed to handle large volumes of reactants and products, reducing human error and increasing efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“US10150740, Example 9” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
“US10150740, Example 9” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of pyrido[2,1-a]phthalazine derivatives.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Its potential as a therapeutic agent for hepatitis B virus infection is a major area of research.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other pharmaceutical agents.
Mechanism of Action
The mechanism of action of “US10150740, Example 9” involves its interaction with specific molecular targets within the hepatitis B virus. The compound inhibits the replication of the virus by interfering with its nucleic acid synthesis. This is achieved through binding to viral enzymes and disrupting their function, thereby preventing the virus from multiplying .
Comparison with Similar Compounds
Similar Compounds
US10150740, Example 5: Another derivative of the same core structure with different functional groups.
US10150740, Example 12: A similar compound with modifications that enhance its activity against hepatitis B virus.
Uniqueness
“US10150740, Example 9” stands out due to its specific modifications that enhance its efficacy and selectivity against hepatitis B virus. Its unique structure allows for better interaction with viral targets, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C22H28N2O7S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-14(2)11-23-12-15-8-21(31-6-5-7-32(4,28)29)20(30-3)9-16(15)18-10-19(25)17(22(26)27)13-24(18)23/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,26,27) |
InChI Key |
RECMZXKLBVQDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2=CC(=C(C=C2C3=CC(=O)C(=CN31)C(=O)O)OC)OCCCS(=O)(=O)C |
Origin of Product |
United States |
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